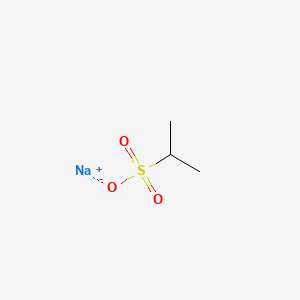

Ácido 2-propanosulfónico, sal sódica

Descripción general

Descripción

2-Propanesulfonic acid, sodium salt, also known as 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPSNa), is a hydrophilic compound . It can be used as a dopant and a protonating agent for conducting polymers . It is used in a variety of electronic applications .

Synthesis Analysis

The synthesis of 2-Propanesulfonic acid, sodium salt involves the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) and acid-functional monomers . These monomers can undergo a ring-opening reaction with allyl glycidyl ether (AGE) to generate the desired pendant vinyl macromer functionality .Molecular Structure Analysis

The molecular formula of 2-Propanesulfonic acid is C3H8O3S . Its average mass is 124.159 Da and its monoisotopic mass is 124.019417 Da . The molecular formula of its sodium salt is C3H8NaO3S .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propanesulfonic acid include a density of 1.3±0.1 g/cm3, an index of refraction of 1.454, and a molar refractivity of 26.3±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its ACD/LogP is -1.01 .Aplicaciones Científicas De Investigación

Formación de películas de hidrogel

La sal sódica del ácido 2-propanosulfónico se utiliza en la síntesis de macrómeros solubles en agua para la formación rápida de películas de hidrogel in situ . Esto tiene potencial para una serie de aplicaciones biomédicas, superando limitaciones como la toxicidad y el tiempo de reacción asociados con las técnicas de polimerización convencionales .

Aplicaciones biomédicas

El compuesto se utiliza en la formación de geles de copolímeros polielectrolíticos, que tienen aplicaciones potenciales en bioingeniería, biomedicina y purificación de agua .

Investigación farmacéutica

En el ámbito de la investigación farmacéutica, la sal sódica del ácido 2-propanosulfónico brilla como un bloque de construcción versátil. Su composición molecular única y su reactividad permiten a los investigadores explorar la síntesis de innovadores candidatos a fármacos, dirigidos a una amplia gama de afecciones de salud .

Síntesis de nanogeles

El compuesto se utiliza en la síntesis de nanogeles de polianfolitos, que responden a la temperatura y la sal . Estos nanogeles tienen aplicaciones potenciales en medicina, tratamiento de aguas residuales, catálisis y la industria petrolera .

Ingeniería de tejidos

La sal sódica del ácido 2-propanosulfónico se utiliza en la síntesis de hidrogeles de polianfolitos para aplicaciones biomédicas potenciales, incluida la ingeniería de tejidos .

Sistemas de administración de fármacos

El compuesto también se utiliza en el desarrollo de sistemas de administración de fármacos. Los hidrogeles sintetizados utilizando este compuesto se pueden utilizar para administrar fármacos de forma controlada .

Materiales antibacterianos y antifouling

El compuesto se utiliza en la síntesis de hidrogeles de polianfolitos que se pueden utilizar para crear materiales antibacterianos y antifouling .

Aplicaciones de celdas de combustible

La sal sódica del ácido 2-propanosulfónico se utiliza para injertar membranas de celulosa bacteriana para aplicaciones de celdas de combustible .

Safety and Hazards

When handling 2-Propanesulfonic acid, sodium salt, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers One relevant paper discusses the synthesis of a new functionalized macromer formed via the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) and acid-functional monomers . This macromer approach holds potential for use in in situ hydrogel formation, where a viscous solution can be applied to the target area and subsequently hardened to its hydrogel .

Mecanismo De Acción

Target of Action

2-Propanesulfonic acid, sodium salt, also known as Sodium 2-propanesulfonate, is a type of ion-pair reagent . It is primarily used in the production of various polymers , such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . Therefore, its primary targets are the monomers in these polymers.

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which two or more small molecules, known as monomers, combine to form larger, more complex molecules, or polymers . The sulfonic acid group in the compound provides strong polarity, which makes the hydration layer denser . This results in a weak electrostatic shielding effect of the cation on the negatively charged group, making the compound more salt-tolerant .

Biochemical Pathways

The compound affects the polymerization pathway, which is a series of chemical reactions that result in the formation of a polymer . The introduction of the hydrophilic sulfonic acid group into the polymer makes the fiber or film have hygroscopicity, water permeability, and conductivity .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability at room temperature also suggests that it could have a long half-life in the body.

Result of Action

The result of the action of 2-Propanesulfonic acid, sodium salt is the formation of polymers with improved properties. For example, it can improve the dyeing function of synthetic fibers such as acrylonitrile and acrylic ester, increase the hygroscopicity, heat resistance, and anti-fouling properties of synthetic fibers, and improve the hand feel and strength of the fiber .

Action Environment

The action of 2-Propanesulfonic acid, sodium salt can be influenced by various environmental factors. For instance, the compound’s polymerization reaction can be affected by the presence of other chemicals, temperature, and pH . Furthermore, the compound’s solubility and stability can be influenced by the presence of salts .

Análisis Bioquímico

Biochemical Properties

2-Propanesulfonic acid, sodium salt plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is used as a buffering agent in biochemical studies due to its inert properties, meaning it does not interact with metal ions in solutions . This makes it particularly useful in maintaining the stability of enzymes and proteins during experiments. Additionally, 2-Propanesulfonic acid, sodium salt can act as a dopant and a protonating agent for conducting polymers, which are used in electronic applications .

Cellular Effects

The effects of 2-Propanesulfonic acid, sodium salt on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form stable aqueous solutions that can be used to study the interactions of cellulosic fibers with cationic polyelectrolytes . This interaction is crucial for understanding the behavior of cells in different environments and can provide insights into cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-Propanesulfonic acid, sodium salt exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it is used in ion pair chromatography, where it interacts with different ions to facilitate their separation . This interaction is essential for studying the molecular mechanisms of various biochemical processes and can help in identifying potential targets for drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanesulfonic acid, sodium salt change over time. The compound is known for its stability, with a melting point of over 300°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been used in the production of hydrogels, where its stability and degradation over time are crucial for maintaining the desired properties of the hydrogels .

Dosage Effects in Animal Models

The effects of 2-Propanesulfonic acid, sodium salt vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity. For instance, in studies involving nonsteroidal anti-inflammatory drugs in animals, the dosage and administration of 2-Propanesulfonic acid, sodium salt were found to be critical in determining its efficacy and safety . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

2-Propanesulfonic acid, sodium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used in plasma metabolomics studies to analyze the metabolic profiles of different biological samples . These studies provide valuable insights into the metabolic pathways and can help in identifying potential biomarkers for diseases.

Transport and Distribution

The transport and distribution of 2-Propanesulfonic acid, sodium salt within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to selectively transport cations across salinity gradients, initiating redox reactions for balanced solutions . This selective transport is crucial for maintaining cellular homeostasis and can influence the localization and accumulation of the compound within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-Propanesulfonic acid, sodium salt is determined by various targeting signals and post-translational modifications. It is known to localize in specific compartments or organelles, affecting its activity and function. For instance, it has been used in studies to predict protein subcellular localization, which is essential for understanding the functional roles of different proteins in cellular processes . This information can help in designing targeted therapies for various diseases.

Propiedades

IUPAC Name |

sodium;propane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAHWAGHDQJOLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063836 | |

| Record name | 2-Propanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5399-58-6 | |

| Record name | Sodium propane-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPANE-2-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4V43VN34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)

![N'-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide](/img/structure/B1352098.png)